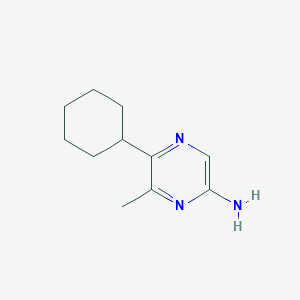
1-(4-Iodophenyl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-2-phenylbutan-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butanone structure
Vorbereitungsmethoden
The synthesis of 1-(4-Iodophenyl)-2-phenylbutan-1-one typically involves the iodination of a precursor compound. One common method includes the reaction of 4-iodoacetophenone with phenylmagnesium bromide, followed by the addition of butanone. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. These methods often include the use of automated reactors and continuous flow systems to enhance the yield and reduce production time .
Analyse Chemischer Reaktionen
1-(4-Iodophenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in various coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-2-phenylbutan-1-one involves its interaction with specific molecular targets. The iodine atom in the phenyl ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:
4-Iodobiphenyl: Similar in structure but lacks the butanone group, making it less reactive in certain chemical reactions.
4-Iodoacetophenone: Contains an acetophenone group instead of a butanone group, leading to different reactivity and applications.
Isoindoline derivatives: These compounds have different core structures but share some functional similarities, such as the presence of iodine atoms.
Eigenschaften
CAS-Nummer |
219901-56-1 |
|---|---|
Molekularformel |
C16H15IO |
Molekulargewicht |
350.19 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C16H15IO/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3 |
InChI-Schlüssel |
QTFDWVRCMKYTMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


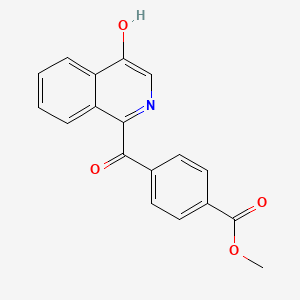
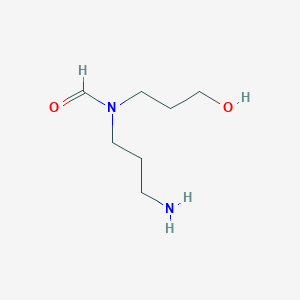
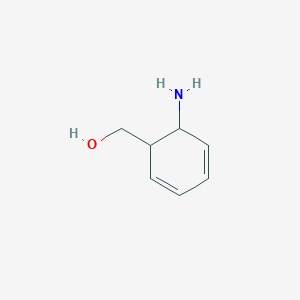
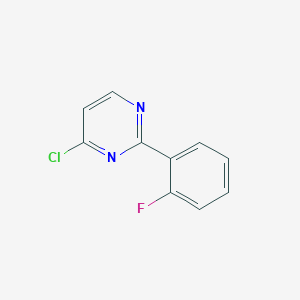
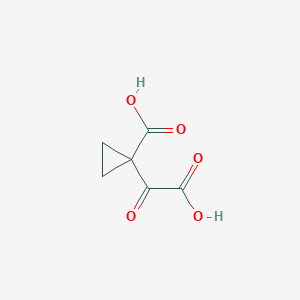
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
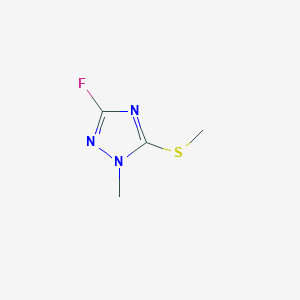
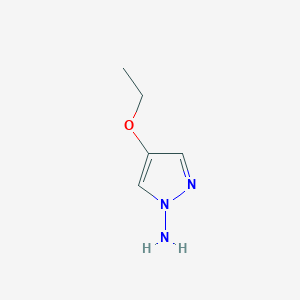
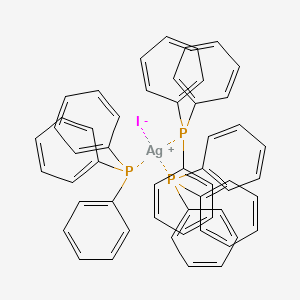
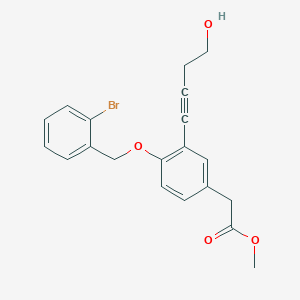
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
